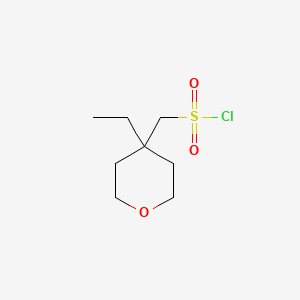

(4-Ethyloxan-4-yl)methanesulfonylchloride

Description

Overview of Sulfonyl Chloride Derivatives in Advanced Synthetic Strategies

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, valued for their high electrophilicity and versatile reactivity. nih.gov They serve as important intermediates for the synthesis of a wide array of sulfur-containing compounds and are frequently used in the production of pharmaceuticals, dyes, and agrochemicals. magtech.com.cnquora.comnih.gov

The primary role of sulfonyl chlorides is as a precursor for the formation of sulfonamides, sulfonate esters, and other related derivatives. nih.gov This is achieved through reactions with various nucleophiles, where the chlorine atom is displaced. For instance, reaction with primary or secondary amines yields sulfonamides (R-SO₂-NR'R''), a functional group present in a large class of biologically active compounds. nih.gov Similarly, reaction with alcohols or phenols in the presence of a base produces sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in nucleophilic substitution reactions.

Beyond these fundamental transformations, sulfonyl chlorides are employed in more advanced synthetic applications. They can act as sources of sulfonyl radicals under specific conditions, enabling their participation in radical-mediated reactions. researchgate.net Furthermore, they are used for the activation of alcohols and as protecting groups in multi-step syntheses. nih.govnih.gov The development of modern synthetic methods continues to expand the utility of sulfonyl chlorides, including their use in transition metal-catalyzed cross-coupling reactions and photocatalytic transformations. nih.govresearchgate.net

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amine (R'-NH₂) | Sulfonamide (R-SO₂-NH-R') | Core structure in many pharmaceuticals. nih.gov |

| Sulfonate Ester Formation | Alcohol (R'-OH) | Sulfonate Ester (R-SO₂-O-R') | Creates excellent leaving groups for substitution reactions. nih.gov |

| Friedel-Crafts Sulfonylation | Arene (Ar-H) | Sulfone (R-SO₂-Ar) | Forms carbon-sulfur bonds, creating diaryl sulfones. |

| Reduction | Reducing Agent (e.g., Zn, Na₂SO₃) | Sulfinic Acid (R-SO₂H) | Intermediate for other sulfur-containing compounds. researchgate.net |

Significance of the Oxane Ring System in Chemical Synthesis

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated oxygen-containing heterocycle. This motif is prevalent in a vast number of natural products, including marine toxins, pheromones, and complex polyketides with significant biological activity. guidechem.comresearchgate.netmdpi.com Its frequent appearance in nature has made it an attractive target for synthetic organic chemists. guidechem.com

In medicinal chemistry, the oxane ring is recognized as a valuable structural component for several reasons. It often serves as a bioisostere for a cyclohexane (B81311) ring, but with increased polarity and reduced lipophilicity due to the presence of the oxygen atom. pharmablock.com This modification can favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can enhance binding affinity and selectivity. pharmablock.com Furthermore, the defined chair-like conformation of the oxane ring imparts a degree of three-dimensionality to a molecule, which can be advantageous for fitting into specific protein binding pockets. nih.gov

The synthesis of substituted oxanes is a field of active research, with numerous strategies developed for their construction, reflecting their importance in the synthesis of biologically active molecules. researchgate.net

| Bioactive Compound | Class | Significance |

| Gilteritinib | Kinase Inhibitor | FDA-approved for treating acute myeloid leukemia (AML), contains an amino-THP substituent. pharmablock.com |

| Eribulin | Anticancer Agent | A complex marine macrolide featuring multiple tetrahydropyran and furan (B31954) motifs. guidechem.com |

| AZD0156 | ATM Kinase Inhibitor | An investigational drug that utilizes a THP-amine motif to achieve oral bioavailability. pharmablock.com |

| Phorboxazole A | Cytostatic Agent | A potent marine natural product whose structure contains multiple oxane rings. researchgate.net |

Research Landscape for (4-Ethyloxan-4-yl)methanesulfonylchloride and Related Structures

Direct and extensive research focusing specifically on this compound is not prominent in the available scientific literature, suggesting its primary role is that of a specialized building block rather than a final product. The research landscape is therefore best understood by considering the synthetic potential of its constituent parts: the reactive sulfonyl chloride and the 4,4-disubstituted oxane core.

The combination of these two moieties in a single molecule creates a valuable synthetic intermediate. The sulfonyl chloride group provides a reliable chemical handle for covalently linking the oxane scaffold to other molecules via sulfonamide or sulfonate ester bonds. The 4,4-disubstituted pattern on the oxane ring, with one of the substituents being an ethyl group, introduces a non-planar, sp³-rich structural element. Such three-dimensional fragments are of increasing interest in drug discovery to move away from flat, aromatic structures and explore new chemical space. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO3S |

|---|---|

Molecular Weight |

226.72 g/mol |

IUPAC Name |

(4-ethyloxan-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H15ClO3S/c1-2-8(7-13(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |

InChI Key |

RWZWWPCVDGJIPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyloxan 4 Yl Methanesulfonylchloride

Synthesis of the (4-Ethyloxan-4-yl)methane Precursor

The initial phase of the synthesis focuses on constructing the (4-Ethyloxan-4-yl)methane backbone. This involves the creation of the 4,4-disubstituted oxane ring, a critical structural motif, followed by the installation of a functionalized one-carbon bridge at the C4 position, which will ultimately be converted to the sulfonyl chloride.

Strategies for the Construction of the 4-Ethyloxane Core

The synthesis of 4,4-disubstituted tetrahydropyrans, the core of the target molecule, can be achieved through various synthetic strategies. One plausible and efficient method involves a Prins-type cyclization reaction. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

For the construction of the 4-ethyloxane core, a potential route starts with the reaction of a suitable homoallylic alcohol with propionaldehyde. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. Common catalysts for this transformation include Brønsted acids and Lewis acids.

Another viable approach is the intramolecular hydroalkoxylation of a δ-hydroxy olefin. This method, often catalyzed by transition metals such as platinum or gold, can provide the desired tetrahydropyran (B127337) ring system with good control over stereochemistry. The starting material for this reaction would be a δ-hydroxy olefin bearing an ethyl group at the appropriate position.

A third strategy could involve a double alkylation of a precursor containing an active methylene (B1212753) group, followed by cyclization. For instance, a β-ketoester could be sequentially alkylated with an ethyl group and a suitable three-carbon chain containing a protected hydroxyl group. Subsequent reduction and cyclization would afford the 4-ethyloxane core.

Functionalization at the Methane (B114726) Bridge

With the 4-ethyloxane core established, the next step is the introduction and functionalization of a one-carbon (methane) bridge at the C4 position. A common strategy involves introducing a hydroxymethyl group (-CH₂OH) which can then be converted to a more suitable precursor for chlorosulfonation, such as a thiol.

If the 4-ethyloxane core is synthesized with a carboxylic acid or ester group at the C4 position, it can be readily reduced to the corresponding primary alcohol, (4-ethyloxan-4-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Once the alcohol is obtained, it can be converted to the corresponding thiol, (4-ethyloxan-4-yl)methanethiol. A typical two-step procedure for this transformation involves:

Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270).

Nucleophilic substitution of the tosylate or mesylate with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is then cleaved under basic conditions to yield the desired thiol.

Chlorosulfonation Techniques for the Sulfonyl Chloride Moiety

The final stage of the synthesis is the conversion of the precursor methane bridge to the sulfonyl chloride moiety. This can be accomplished through several chlorosulfonation techniques, with the choice of method often depending on the nature of the immediate precursor.

Conventional Reagents and Reaction Conditions

Direct chlorosulfonation of an unactivated alkane is generally a harsh process involving radical reactions and is often not suitable for complex molecules due to a lack of selectivity. However, if a sulfonic acid precursor, (4-ethyloxan-4-yl)methanesulfonic acid, were to be synthesized, it could be converted to the target sulfonyl chloride.

The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation. Common reagents for this include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

| Precursor Type | Reagent | Conditions | Product | Yield (%) |

| R-SO₃H | SOCl₂ | Heat, often with a catalytic amount of DMF | R-SO₂Cl | 70-90 |

| R-SO₃H | PCl₅ | Room temperature or gentle heating | R-SO₂Cl | 60-85 |

Oxidative Chlorination Pathways from Thiols

A more direct and milder approach to the synthesis of (4-Ethyloxan-4-yl)methanesulfonylchloride is the oxidative chlorination of the corresponding thiol precursor, (4-Ethyloxan-4-yl)methanethiol. This method avoids the need to first prepare the sulfonic acid.

Several reagent systems are effective for the oxidative chlorination of thiols. A common method involves the use of chlorine gas in an aqueous medium. The reaction is typically fast and efficient.

More recently, alternative and often safer reagent combinations have been developed. These include:

Hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂): This system provides a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides under mild conditions. acs.org

N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS can efficiently oxidize thiols to sulfonyl chlorides.

Nitrate salts and chlorotrimethylsilane (B32843) (TMSCl): This combination offers a mild and efficient method for the oxidative chlorination of thiols. nih.gov

These methods are generally high-yielding and tolerate a variety of functional groups.

| Thiol Substrate | Oxidative Chlorination System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aliphatic Thiol | H₂O₂ / SOCl₂ | CH₂Cl₂ | Room Temp | 90-97 | acs.org |

| Aromatic Thiol | KNO₃ / TMSCl | CH₃CN | Room Temp | 85-95 | nih.gov |

| Aliphatic Thiol | NCS / H₂O / HCl | CH₂Cl₂ | 0 to Room Temp | 80-92 | acs.org |

Sulfonation Followed by Chlorination Methods

An alternative two-step approach involves the initial sulfonation of a suitable precursor to form (4-ethyloxan-4-yl)methanesulfonic acid, followed by chlorination. For instance, the (4-ethyloxan-4-yl)methanethiol precursor could be oxidized to the corresponding sulfonic acid using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.

Once the sulfonic acid is formed, it can be converted to the sulfonyl chloride as described in section 2.2.1, using reagents such as thionyl chloride or phosphorus pentachloride. This two-step method, while longer, can be advantageous if the direct oxidative chlorination proves to be problematic for a particular substrate.

| Intermediate | Reagent for Chlorination | Conditions | Final Product | Typical Yield (%) |

| (4-Ethyloxan-4-yl)methanesulfonic acid | Thionyl Chloride (SOCl₂) | Reflux | This compound | 71-83 |

| (4-Ethyloxan-4-yl)methanesulfonic acid | Phosphorus Pentachloride (PCl₅) | Gentle Warming | This compound | 65-80 |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also safe and environmentally sustainable. For the preparation of this compound, this translates to exploring methodologies that offer precise control over reaction parameters, minimize waste, and utilize milder reaction conditions. Continuous flow synthesis, photocatalysis, and strategies for chemo- and regioselective control represent the forefront of these efforts.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides, particularly when dealing with hazardous reagents and highly exothermic reactions. mdpi.comresearchgate.net The application of this technology to the synthesis of this compound allows for superior control over reaction temperature, pressure, and mixing, leading to improved yield, purity, and safety. mdpi.comnih.gov

The optimization of a continuous flow process for this specific compound would involve a systematic study of various parameters. A design of experiments (DoE) approach can be employed to efficiently map the reaction landscape and identify optimal conditions. mdpi.com Key parameters for optimization include residence time, temperature, stoichiometry of reactants, and solvent choice. The use of in-line analytical techniques, such as mass spectrometry, can provide real-time feedback for rapid optimization. nih.gov

Table 1: Illustrative Optimization Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range Explored | Optimal Value | Effect on Yield/Purity |

|---|---|---|---|

| Residence Time | 1 - 20 min | 5 min | Shorter times lead to incomplete conversion; longer times can promote side reactions. |

| Temperature | 25 - 100 °C | 60 °C | Higher temperatures increase reaction rate but can lead to decomposition. |

| Stoichiometry (Chlorosulfonating Agent) | 1.0 - 2.0 eq. | 1.2 eq. | Excess reagent ensures complete conversion but requires more extensive purification. |

| Flow Rate | 0.1 - 2.0 mL/min | 1.0 mL/min | Influences residence time and mixing efficiency. |

This interactive table provides a hypothetical optimization scenario for the continuous flow synthesis of this compound, illustrating the interplay of various reaction parameters.

A significant advantage of continuous flow is the enhanced spacetime yield compared to batch processes. For instance, a well-optimized flow system can produce significantly more material per unit volume and time. mdpi.com

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. acs.org For the preparation of sulfonyl chlorides, photocatalytic methods provide an alternative to traditional routes that often require harsh oxidants or high temperatures. These methods can be applied to the synthesis of this compound, potentially from a corresponding thiol or sulfonic acid precursor.

The core of this methodology lies in the use of a photocatalyst that, upon absorption of light, can initiate the desired chemical transformation. Both homogeneous and heterogeneous photocatalysts can be employed, with the latter offering advantages in terms of catalyst recyclability. acs.org The reaction is typically carried out at room temperature under visible light irradiation, which contributes to the sustainability of the process.

Table 2: Key Components in a Hypothetical Photocatalytic Synthesis of this compound

| Component | Example | Role in Reaction |

|---|---|---|

| Starting Material | (4-Ethyloxan-4-yl)methanethiol | Precursor to the sulfonyl chloride |

| Photocatalyst | Eosin Y | Absorbs visible light and initiates the reaction |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides the chlorine atom |

| Solvent | Acetonitrile | Dissolves reactants and facilitates the reaction |

| Light Source | Blue LED | Provides the energy to activate the photocatalyst |

This interactive table outlines the essential components for a potential photocatalytic synthesis of this compound, highlighting the function of each.

The development of such a method would focus on optimizing the catalyst loading, light intensity, and choice of chlorinating agent to maximize the yield and selectivity towards this compound. The high functional group tolerance often observed in photocatalytic reactions could be a significant advantage. acs.org

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules, ensuring that reactions occur at the desired functional group and position. While this compound itself is a relatively simple molecule, the principles of chemo- and regioselective control are paramount if it were to be synthesized from a more complex precursor containing multiple reactive sites.

For instance, if the synthesis started from a molecule with other potentially reactive functional groups, a chemoselective process would be required to ensure that only the desired sulfur-containing moiety is converted to the sulfonyl chloride. This can be achieved through the careful selection of reagents and reaction conditions that are highly specific for the target transformation. researchgate.netrsc.org

Regioselectivity would be crucial if the starting material had multiple sites where chlorosulfonylation could occur. Directing the reaction to the specific methyl group attached to the oxane ring would require a synthetic strategy that leverages the electronic and steric environment of that position.

Table 3: Strategies for Achieving Selectivity in Sulfonyl Chloride Synthesis

| Selectivity Type | Strategy | Application to this compound Synthesis |

|---|---|---|

| Chemoselectivity | Use of mild and specific chlorinating agents. | To avoid reaction with the ether linkage in the oxane ring. |

| Regioselectivity | Introduction of directing groups on the precursor. | To ensure chlorosulfonylation occurs specifically at the (4-Ethyloxan-4-yl)methyl position in a complex starting material. |

| Protecting Groups | Temporarily blocking other reactive functional groups. | To prevent unwanted side reactions on a multifunctional precursor. |

This interactive table summarizes key strategies for controlling chemo- and regioselectivity in the synthesis of sulfonyl chlorides, with hypothetical applications to the synthesis of this compound.

By employing these advanced strategies, the synthesis of this compound can be designed to be highly efficient, selective, and sustainable, aligning with the principles of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyloxan 4 Yl Methanesulfonylchloride

Reactions Involving the Sulfonyl Chloride Electrophile

The core reactivity of (4-Ethyloxan-4-yl)methanesulfonylchloride stems from the sulfonyl chloride moiety. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the central sulfur atom highly electron-deficient and thus, a potent electrophile.

Nucleophilic substitution at the sulfonyl sulfur is a primary reaction manifold for this class of compounds. The general mechanism is typically a bimolecular nucleophilic substitution (Sₙ2-like) pathway where the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion. beilstein-journals.org

The reaction of this compound with alcohols, a process known as alcoholysis or sulfonylation, is expected to yield the corresponding sulfonate esters. This transformation is fundamental in organic synthesis for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate). youtube.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl chloride. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. youtube.com

A critical aspect of this mechanism is its stereochemical outcome. The reaction occurs at the sulfur center, and the C-O bond of the alcohol remains intact throughout the transformation. Consequently, the esterification proceeds with retention of configuration at a stereogenic carbinol center. youtube.comyoutube.com

Mechanism of Alcoholysis:

Nucleophilic Attack: The lone pair of the alcohol's oxygen atom attacks the electrophilic sulfur atom.

Chloride Departure: The chloride ion is displaced in a concerted or near-concerted step.

Deprotonation: The added base removes the proton from the oxonium ion intermediate to yield the neutral sulfonate ester. youtube.com

| Alcohol Substrate | Base | Typical Product | Stereochemical Outcome |

|---|---|---|---|

| Primary Alcohol (e.g., Ethanol) | Pyridine | Alkyl Sulfonate Ester | Not Applicable |

| Secondary Alcohol (e.g., (R)-2-Butanol) | Pyridine | (R)-sec-Butyl Sulfonate Ester | Retention |

| Tertiary Alcohol (e.g., tert-Butanol) | Pyridine | Reaction is often slow/unfavorable | - |

In a reaction analogous to alcoholysis, this compound is expected to react readily with primary and secondary amines to form stable sulfonamides. This reaction, known as aminolysis, is a cornerstone of medicinal chemistry. nih.gov The mechanism again involves the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing the chloride. An excess of the amine or an auxiliary base is used to scavenge the generated HCl.

The reaction with amines forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

Primary amines react to form a sulfonamide that possesses an acidic proton on the nitrogen. In the presence of aqueous base, this proton is removed to form a soluble sulfonamide salt.

Secondary amines react to form a sulfonamide with no acidic proton on the nitrogen. This product is typically an insoluble solid.

Tertiary amines do not react to form stable sulfonamides but can promote the hydrolysis or elimination of the sulfonyl chloride.

| Amine Substrate | Base | Product Type | Solubility in Base |

|---|---|---|---|

| Primary Amine (R-NH₂) | NaOH(aq) | N-Alkylsulfonamide | Soluble |

| Secondary Amine (R₂NH) | NaOH(aq) | N,N-Dialkylsulfonamide | Insoluble |

| Tertiary Amine (R₃N) | NaOH(aq) | No reaction (promotes hydrolysis) | - |

Alkanesulfonyl chlorides can react with potent carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to form sulfones (R-SO₂-R'). The reaction involves the formation of a new sulfur-carbon bond. The mechanism is believed to proceed via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom. acs.org

However, the reaction can be complex. The primary product, the sulfonyl chloride, can sometimes react further with the Grignard reagent. acs.org Careful control of stoichiometry and temperature is often required to achieve good yields of the desired sulfone. An alternative pathway involves the initial reaction of the Grignard reagent with sulfur dioxide to form a magnesium sulfinate salt, which is then chlorinated in situ to produce the sulfonyl chloride. organic-chemistry.org

A distinguishing feature of this compound, being a primary alkanesulfonyl chloride, is its ability to undergo elimination in the presence of a strong, non-nucleophilic base, such as triethylamine (Et₃N). This E2-type elimination of HCl results in the formation of a highly reactive and transient intermediate known as a sulfene (B1252967) ((4-Ethyloxan-4-yl)C(H)=SO₂). mdpi.org

Sulfenes are neutral, electron-deficient species that are not typically isolated but are trapped in situ by various reagents. mdpi.org

If a nucleophile (like an alcohol or amine) is present, it will rapidly add to the sulfene to form the corresponding sulfonate ester or sulfonamide. This pathway can compete with the direct nucleophilic substitution on the sulfonyl chloride.

In the absence of other trapping agents, sulfenes can undergo cycloaddition reactions with suitable partners like enamines or ynamines. magtech.com.cn

They can also dimerize or polymerize if not trapped effectively.

The formation of a sulfene intermediate is supported by studies using deuterated sulfonyl chlorides, where H-D exchange at the α-carbon is observed under basic conditions, which is not consistent with a direct substitution mechanism. mdpi.org

The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). This process is typically initiated by photolysis (visible light), radical initiators, or single-electron transfer (SET) from a photocatalyst. researchgate.netnih.gov The resulting (4-Ethyloxan-4-yl)methanesulfonyl radical is a valuable intermediate for forming C-S bonds.

A common reaction pathway for sulfonyl radicals is their addition to unsaturated systems like alkenes and alkynes. nih.govrsc.org The general mechanism for the radical addition to an alkene is as follows:

Initiation: Photochemical or chemical generation of the sulfonyl radical from the sulfonyl chloride. nih.gov

Propagation: The sulfonyl radical adds to the C=C double bond of an alkene to form a new carbon-centered radical intermediate. nih.gov

Atom Transfer/Termination: This carbon radical can then abstract a hydrogen atom from a donor, be trapped by another species, or participate in further cyclization or coupling reactions to yield the final product. nih.govnih.gov

This radical pathway provides a powerful, complementary method to nucleophilic substitution for the functionalization of organic molecules with the sulfonyl group, often under mild, photoredox-catalyzed conditions. nih.govox.ac.uk

Radical Reaction Pathways

Oxidative Radical Additions

While ionic reactions of sulfonyl chlorides are more common, they can also participate in radical processes. Oxidative radical additions involving sulfonyl chlorides typically proceed via the homolytic cleavage of the S-Cl bond, often initiated by light, heat, or a radical initiator. This generates a sulfonyl radical (RSO₂•) which can then add to unsaturated systems like alkenes and alkynes.

In the context of this compound, the generated (4-Ethyloxan-4-yl)methanesulfonyl radical would be expected to add to a carbon-carbon multiple bond. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical. For example, addition to a terminal alkene would likely result in the formation of the more stable secondary radical.

A plausible reaction mechanism is outlined below:

Initiation: Homolytic cleavage of the S-Cl bond to form the (4-Ethyloxan-4-yl)methanesulfonyl radical and a chlorine radical.

Propagation:

Addition of the sulfonyl radical to an alkene to form a β-sulfonyl carbon radical.

This carbon radical can then abstract a chlorine atom from another molecule of the starting sulfonyl chloride to yield the final product and regenerate the sulfonyl radical.

Termination: Combination of any two radical species.

The following table summarizes potential oxidative radical addition reactions with various unsaturated compounds.

| Unsaturated Substrate | Initiator | Expected Product |

| Ethene | AIBN, heat | 1-Chloro-2-((4-ethyloxan-4-yl)methylsulfonyl)ethane |

| Propene | UV light | 1-Chloro-2-((4-ethyloxan-4-yl)methylsulfonyl)propane |

| Phenylacetylene | Peroxide | (E)-1-Chloro-2-((4-ethyloxan-4-yl)methylsulfonyl)-1-phenylethene |

Reductive Radical Processes

In reductive radical processes, the sulfonyl chloride group can be removed or transformed under reducing conditions that involve radical intermediates. One common method involves the use of a reducing agent, such as a tin hydride or a silane, in the presence of a radical initiator.

For this compound, treatment with a reagent like tributyltin hydride (Bu₃SnH) and AIBN would be expected to lead to the reductive cleavage of the S-Cl bond, followed by abstraction of a hydrogen atom from the tin hydride by the sulfonyl radical. This process would ultimately result in the formation of the corresponding sulfonic acid (after workup) or its tin salt.

Alternatively, under certain photoredox conditions, the sulfonyl chloride can be reduced to a sulfonyl radical, which can then participate in further reactions, such as desulfonylation or addition to electron-rich arenes.

| Reducing System | Expected Outcome |

| Bu₃SnH, AIBN | Formation of (4-Ethyloxan-4-yl)methanesulfonic acid (after workup) |

| Photoredox catalyst, Hantzsch ester | Desulfonylation to yield 4-ethyl-4-methyloxane |

Reactions Influenced by the Oxane Ring System

The presence of the 4-ethyloxane ring introduces several factors that can influence the reactivity of the sulfonyl chloride moiety.

Stereoelectronic Effects on Sulfonyl Reactivity

The conformational preferences of the oxane ring can impact the reactivity of the appended sulfonyl chloride. The chair conformation is the most stable for a six-membered ring like oxane. The substituent at the C4 position, -(CH₂SO₂Cl), will preferentially occupy an equatorial position to minimize steric interactions.

Stereoelectronic effects, such as the anomeric effect, are less pronounced in oxanes compared to smaller cyclic ethers. However, the orientation of the lone pairs on the ring oxygen relative to the C-S bond could potentially influence the bond's electronic properties, although this effect is likely to be minor given the insulating methylene (B1212753) spacer. The inductive effect of the ring oxygen is electron-withdrawing, which could slightly increase the electrophilicity of the sulfur atom in the sulfonyl chloride.

Ring-Opening and Rearrangement Processes

Under strongly acidic or Lewis acidic conditions, the oxane ring itself can undergo ring-opening reactions. researchgate.netresearchgate.net The presence of the electron-withdrawing sulfonyl chloride group would likely disfavor the formation of a carbocation at the C4 position, making ring-opening at this position less probable than in an unsubstituted oxane. However, protonation of the ring oxygen followed by nucleophilic attack at C2 or C6 could lead to ring cleavage. researchgate.net

Rearrangement processes are less common for saturated heterocyclic systems like oxane unless promoted by specific reagents or under harsh conditions. Wagner-Meerwein type rearrangements are unlikely due to the stability of the six-membered ring.

Functionalization of the Oxane Ring (e.g., at C2, C3, C5, C6)

Functionalization of the oxane ring in the presence of the sulfonyl chloride group would require chemoselective conditions. The sulfonyl chloride is a potent electrophile and would react readily with many nucleophiles. wikipedia.org Therefore, reactions targeting the oxane ring would need to employ reagents that are unreactive towards the sulfonyl chloride.

For instance, radical halogenation at the positions alpha to the ether oxygen (C2 and C6) could be a possibility, although this might compete with reactions at the sulfonyl chloride. Selective deprotonation at these positions followed by electrophilic trapping is another potential route, though the required strong bases would likely react with the sulfonyl chloride.

Mechanistic Elucidation via Kinetic Isotope Effects and Intermediate Trapping

The mechanisms of reactions involving this compound can be investigated using various physical organic chemistry techniques.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wpmucdn.com For example, in a reaction where a C-H bond on the oxane ring is cleaved in the rate-limiting step, substituting that hydrogen with deuterium (B1214612) would result in a primary kinetic isotope effect (kH/kD > 1). Solvent isotope effects can also provide insight into the role of the solvent in the transition state. nih.govkoreascience.krcdnsciencepub.com

The following table illustrates hypothetical KIE values and their mechanistic implications for reactions of this compound.

| Reaction | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| Elimination to form a sulfene | α-deuteration of the methylene group | ~5-7 | C-H bond cleavage in the rate-determining step |

| Nucleophilic substitution | H₂O vs. D₂O as solvent | ~1.5-2.5 | Nucleophilic attack by water in the transition state |

| Radical abstraction of a C-H bond | Deuteration at C2 of the oxane ring | ~2-4 | C-H bond breaking is part of the rate-determining step |

Intermediate Trapping: The detection and characterization of reactive intermediates can provide direct evidence for a proposed reaction mechanism. For reactions involving this compound, potential intermediates that could be trapped include:

Sulfonyl radicals: These can be trapped by radical scavengers like TEMPO or by spin trapping agents for detection by EPR spectroscopy.

Carbocations: If ring-opening were to occur, the resulting carbocation could be trapped by nucleophilic solvents or added nucleophiles.

Sulfenes: If the reaction proceeds via an elimination mechanism, the highly reactive sulfene intermediate could be trapped by cycloaddition with electron-rich alkenes or enamines. wikipedia.org

The choice of trapping agent must be carefully considered to ensure it does not interfere with the primary reaction pathway.

Applications of 4 Ethyloxan 4 Yl Methanesulfonylchloride in Complex Organic Synthesis

A Versatile Mesylating Agent in Multi-Step Syntheses

Methanesulfonyl chlorides are broadly employed as mesylating agents to convert hydroxyl groups into good leaving groups (mesylates), thereby facilitating subsequent nucleophilic substitution, elimination, or other transformations. It is plausible that (4-Ethyloxan-4-yl)methanesulfonyl chloride could serve a similar function.

Activation of Hydroxyl Groups for Subsequent Transformations

In theory, (4-Ethyloxan-4-yl)methanesulfonyl chloride would react with alcohols in the presence of a non-nucleophilic base to form the corresponding (4-Ethyloxan-4-yl)methanesulfonate esters. This transformation would activate the hydroxyl group for a variety of subsequent reactions. However, no specific examples or studies demonstrating this application for this particular compound are readily available in the reviewed literature.

Stereoselective Mesylation in Chiral Synthesis

The steric bulk and conformational rigidity of the 4-ethyloxan-4-yl group could potentially influence the stereochemical outcome of mesylation reactions involving chiral alcohols. This could be particularly relevant in asymmetric synthesis where selective protection or activation of one hydroxyl group over another is crucial. Despite this potential, there is no documented evidence of its use in stereoselective mesylation in the accessible scientific literature.

Building Block for Heterocyclic Chemistry

The inherent cyclic ether moiety and the reactive sulfonyl chloride group suggest that (4-Ethyloxan-4-yl)methanesulfonyl chloride could be a valuable precursor in the synthesis of more complex heterocyclic systems.

Precursor for Sulfur-Containing Heterocycles

Sulfonyl chlorides are known to participate in reactions leading to the formation of various sulfur-containing heterocycles, such as sultones and sulfonamides. The title compound could theoretically be utilized in intramolecular cyclization reactions to generate novel fused or spirocyclic systems containing both oxygen and sulfur heteroatoms. At present, there are no specific published synthetic routes that utilize (4-Ethyloxan-4-yl)methanesulfonyl chloride for this purpose.

Integration into Polycyclic Systems

The oxane ring of (4-Ethyloxan-4-yl)methanesulfonyl chloride could serve as a foundational scaffold for the construction of more elaborate polycyclic molecules, which are often of interest in medicinal chemistry and materials science. Nevertheless, a review of existing literature does not provide any instances of its integration into such complex architectures.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role as a mesylating agent, the sulfonyl group can be involved in various bond-forming reactions. For instance, under certain conditions, the sulfonyl group can be extruded as sulfur dioxide in reactions that form new carbon-carbon bonds. Additionally, the sulfonyl chloride can react with a wide range of nucleophiles to form carbon-heteroatom bonds. A comprehensive literature search did not uncover any specific studies detailing the participation of (4-Ethyloxan-4-yl)methanesulfonyl chloride in such transformations.

Lack of Publicly Available Research Data for (4-Ethyloxan-4-yl)methanesulfonylchloride in Specified Applications

Following an extensive and systematic search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific applications of the chemical compound this compound in the areas outlined in the user's request.

Despite a comprehensive search strategy, no specific data, research findings, or publications were identified for the use of this compound in the following applications:

Cross-Coupling Methodologies (e.g., Desulfitative Coupling)

Annulation Reactions with Unsaturated Substrates

Hydroxysulfonylation of Alkenes and Alkynes

Synthesis of Advanced Organic Materials Precursors (Non-Polymerization)

The search included targeted queries across major scientific databases, patent repositories, and chemical compound registries. While general information exists for the specified reaction types (e.g., desulfitative coupling, hydroxysulfonylation) using other sulfonyl chlorides, the explicit involvement of this compound is not documented in the accessible literature. The PubChem entry for this compound, for instance, does not list any literature references or patents detailing its reactivity or use in synthetic applications.

This absence of data prevents the generation of a scientifically accurate and informative article that adheres to the user's strict requirements for "detailed research findings" and "data tables" focused solely on this specific compound. Creating content for the requested outline would necessitate speculation or fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the requested article on the applications of this compound cannot be generated at this time due to the lack of foundational research in the specified areas.

Advanced Spectroscopic and Structural Analysis of 4 Ethyloxan 4 Yl Methanesulfonylchloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of (4-Ethyloxan-4-yl)methanesulfonylchloride in solution. It provides precise information about the molecular framework, including the connectivity of atoms, their spatial arrangement, and dynamic processes.

Conformational Analysis of the Oxane Ring and Methane (B114726) Bridge

The six-membered oxane ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for tetrahydropyran (B127337) systems, minimizing torsional and steric strain. rsc.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the C4-disubstituted oxane ring in the target molecule, the ethyl group and the methanesulfonyl chloride group are attached to the same carbon atom.

The ¹H NMR spectrum would reveal the chemical environment of each proton. The protons on the oxane ring would appear as complex multiplets due to geminal and vicinal coupling. Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen atom (C2 and C6) would be downfield due to the deshielding effect of the oxygen.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shift of the quaternary carbon C4 would be of particular interest, as would the shifts of the carbons bearing the ethyl and methanesulfonyl chloride groups. Based on established data for substituted alkanes and ethers, predicted chemical shifts can be tabulated. compoundchem.comoregonstate.eduscience-and-fun.dewisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~0.9 (triplet) | ~8-12 |

| CH₂ (ethyl) | ~1.5 (quartet) | ~28-32 |

| C2/C6-H (oxane) | Axial: ~3.4-3.6, Equatorial: ~3.8-4.0 | ~65-70 |

| C3/C5-H (oxane) | ~1.6-1.8 | ~30-35 |

| C4 (oxane) | - | ~75-80 |

| CH₂ (methane bridge) | ~3.8-4.0 (singlet) | ~55-60 |

Dynamic NMR for Rotational Barriers and Inversion Processes

Dynamic NMR (DNMR) techniques can be employed to study the energetic barriers associated with conformational changes, such as ring inversion and bond rotation. The oxane ring undergoes a rapid chair-to-chair interconversion at room temperature. rsc.org As the temperature is lowered, this process slows down. At the coalescence temperature, the separate signals for the axial and equatorial protons will broaden and merge into a single averaged signal. From this, the energy barrier for ring inversion can be calculated.

Furthermore, restricted rotation may occur around the C4-C(methane bridge) and C(methane bridge)-S bonds. While rotation around the S-Cl bond is generally considered to have a low barrier, the rotation of the bulkier sulfonyl chloride group attached to the sterically hindered quaternary center could potentially be restricted. researchgate.netresearchgate.net Variable-temperature NMR studies could reveal if these rotational processes are slow enough on the NMR timescale to be observed, providing valuable data on the steric and electronic factors governing the molecule's flexibility. nih.gov

Elucidation of Reaction Intermediates

NMR spectroscopy is a powerful method for monitoring chemical reactions and identifying transient intermediates. For this compound, its reactions with various nucleophiles could be followed in real-time within an NMR tube. For instance, in a reaction with an amine to form a sulfonamide, it might be possible to observe the formation of an intermediate addition complex before the final product is formed. nih.govsigmaaldrich.com The appearance and disappearance of new signals in the ¹H or ¹⁹F NMR (if a fluorinated nucleophile is used) spectra can provide direct evidence for the existence and structure of such intermediates. rsc.orgrsc.orgresearchgate.net This is particularly useful for understanding reaction mechanisms. acs.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak [M]⁺ may be weak or absent due to the lability of the sulfonyl chloride group. Key fragmentation processes would include:

α-cleavage: Loss of the ethyl group (•C₂H₅) from the quaternary center C4.

Cleavage of the sulfonyl chloride group: Loss of a chlorine radical (•Cl), sulfur dioxide (SO₂), or the entire •SO₂Cl group. acdlabs.comcore.ac.uk

Oxane ring fragmentation: The cyclic ether moiety can undergo ring-opening followed by further fragmentation, often initiated by cleavage adjacent to the oxygen atom. nih.govresearchgate.netuga.eduscribd.com

A plausible fragmentation pathway would begin with the loss of the ethyl group to give a stable tertiary oxonium ion. Subsequent loss of SO₂ or Cl• would lead to further characteristic fragments. The presence of two common isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 isotopic patterns for all chlorine-containing fragments. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|

| [C₈H₁₅O₂SCl]⁺ | 197 | [M - C₂H₅]⁺ |

| [C₈H₁₅O₃S]⁺ | 191 | [M - Cl]⁺ |

| [C₈H₁₅OCl]⁺ | 162 | [M - SO₂]⁺ |

| [C₆H₁₀O₂SCl]⁺ | 169 | [M - C₂H₅]⁺ followed by ring opening |

| [C₅H₉O]⁺ | 85 | Fragmentation of the oxane ring |

| [SO₂Cl]⁺ | 99 | Cleavage of the C-S bond |

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. s-a-s.org For this compound, the spectra would be dominated by vibrations of the sulfonyl chloride and oxane moieties.

Sulfonyl Chloride Group: This group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration appears at lower frequencies, generally in the range of 300-400 cm⁻¹. cdnsciencepub.com

Oxane Ring: The C-O-C stretching vibrations of the ether linkage in the oxane ring will produce strong bands in the IR spectrum, typically around 1100 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the ethyl and methylene groups will appear in the 2800-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1300-1500 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the S=O stretches are also Raman active, the S-Cl and S-C stretching vibrations often give rise to strong Raman signals, aiding in the characterization of the sulfonyl chloride group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850-2980 | 2850-2980 | Medium-Strong |

| S=O Asymmetric Stretch | 1370-1410 | 1370-1410 | Very Strong (IR), Medium (Raman) |

| S=O Symmetric Stretch | 1166-1204 | 1166-1204 | Very Strong (IR), Strong (Raman) |

| C-O-C Stretch (oxane) | 1080-1150 | 1080-1150 | Strong (IR) |

| S-Cl Stretch | 300-400 | 300-400 | Medium (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement.

The analysis would be expected to confirm the chair conformation of the oxane ring. It would also provide precise measurements for the geometry of the sulfonyl chloride group, including the S=O and S-Cl bond lengths and the O-S-O, O-S-Cl, and C-S-Cl bond angles. These parameters are influenced by the electronic and steric nature of the substituent attached to the sulfur atom. nih.gov

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice. This would allow for the identification of any significant intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound.

Table 4: Expected Key Bond Lengths and Angles from X-ray Crystallography * Based on data from analogous sulfonyl chlorides and substituted oxanes.

| Parameter | Expected Value |

|---|---|

| S=O Bond Length | ~1.42-1.44 Å |

| S-Cl Bond Length | ~2.04-2.06 Å |

| S-C Bond Length | ~1.76-1.78 Å |

| C-O Bond Length (oxane) | ~1.43-1.45 Å |

| O-S-O Bond Angle | ~120-122° |

| C-S-Cl Bond Angle | ~101-103° |

| C-O-C Bond Angle (oxane) | ~111-113° |

Computational and Theoretical Chemistry Studies

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Predicting Reactivity Profiles of Analogues

The reactivity of (4-Ethyloxan-4-yl)methanesulfonylchloride and its analogues can be systematically investigated using computational methods. By modifying the structure of the parent molecule and calculating various electronic and energetic parameters, a comprehensive reactivity profile can be established. This predictive capability is invaluable for understanding structure-activity relationships and for the rational design of molecules with tailored properties.

One of the primary computational approaches for predicting reactivity is Density Functional Theory (DFT). DFT calculations can be employed to determine the electronic structure and geometry of molecules, providing key insights into their reactivity. For instance, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical indicators of where a molecule is likely to react. In the case of analogues of this compound, modifications could include altering the alkyl substituent on the oxane ring or changing the position of the sulfonyl chloride group.

Table 1: Hypothetical Computational Data for Predicting Reactivity of this compound Analogues

| Analogue | Substituent at C4 | Calculated Dipole Moment (Debye) | LUMO Energy (eV) | Predicted Relative Reactivity towards Nucleophiles |

| 1 | Ethyl | 3.5 | -2.1 | Baseline |

| 2 | Methyl | 3.3 | -2.0 | Slightly higher |

| 3 | Isopropyl | 3.7 | -2.2 | Slightly lower |

| 4 | Phenyl | 4.1 | -2.5 | Significantly higher |

Note: The data in this table is hypothetical and for illustrative purposes only.

The data in the hypothetical table above illustrates how computational chemistry could be used to predict the relative reactivity of different analogues. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack. Therefore, the phenyl-substituted analogue would be predicted to be the most reactive towards nucleophiles.

Furthermore, computational models can simulate the entire reaction pathway of a sulfonyl chloride with a nucleophile. By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. This approach allows for a quantitative comparison of the reactivity of different analogues, providing a powerful tool for selecting the most suitable candidates for a particular application.

Studies on arenesulfonyl chlorides have demonstrated that the mechanism of nucleophilic substitution can be elucidated using DFT calculations. mdpi.comnih.gov These studies have shown that the reaction can proceed through different mechanisms, such as an SN2-like pathway or an addition-elimination mechanism, depending on the nature of the reactants and the reaction conditions. Similar computational investigations could be applied to this compound and its analogues to predict their reaction mechanisms.

Computational Design of Novel Synthetic Transformations

Computational chemistry is not only a tool for predicting reactivity but also a powerful asset in the design of novel synthetic transformations. By simulating potential reaction pathways and evaluating their feasibility, computational methods can guide the development of new and efficient synthetic routes.

For a molecule like this compound, computational design could be employed to explore novel ways to synthesize the core oxane structure or to introduce the methanesulfonyl chloride group. For example, various cycloaddition reactions or ring-closing metathesis strategies could be computationally screened to identify the most promising routes to the 4-substituted oxane ring. The thermodynamic and kinetic parameters of each potential reaction step can be calculated to assess its viability.

Table 2: Hypothetical Computational Screening of Synthetic Reactions for Oxane Ring Formation

| Reaction Type | Catalyst | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Predicted Yield |

| Prins-type cyclization | Lewis Acid | 15 | -25 | High |

| Intramolecular Williamson ether synthesis | Base | 22 | -15 | Moderate |

| Ring-closing metathesis | Grubbs catalyst | 18 | -20 | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data in Table 2 suggests that a Prins-type cyclization or a ring-closing metathesis approach would be more favorable for the synthesis of the oxane ring compared to an intramolecular Williamson ether synthesis, based on the lower calculated activation energies and more negative reaction enthalpies.

Moreover, computational methods can be used to design novel transformations involving the sulfonyl chloride group itself. For instance, the reaction of this compound with various nucleophiles could be computationally modeled to predict the structure of the resulting products. This could lead to the discovery of new sulfonamide or sulfonate ester derivatives with potentially interesting biological or material properties.

The design of synthetic routes for heterocyclic compounds is an active area of research where computational chemistry plays a significant role. acs.orgrsc.org By understanding the reaction mechanisms and the factors that control selectivity, computational models can help chemists to devise synthetic strategies that are more efficient and produce fewer byproducts. The application of these computational design principles to this compound could open up new avenues for the synthesis of novel heterocyclic compounds.

Derivatization and Analogous Compounds of 4 Ethyloxan 4 Yl Methanesulfonylchloride

Synthesis of Structural Analogues Bearing Modified Oxane Substituents

The synthesis of structural analogues of (4-Ethyloxan-4-yl)methanesulfonylchloride primarily focuses on modifications at the C4 position of the oxane (tetrahydropyran) ring. These modifications can significantly influence the compound's physical and chemical characteristics. The general synthetic approach involves the preparation of a substituted 4-(hydroxymethyl)oxane precursor, followed by its conversion to the corresponding methanesulfonyl chloride.

Systematic variation of the alkyl substituent at the C4 position allows for a nuanced exploration of steric and electronic effects on the reactivity of the methanesulfonyl chloride moiety. The synthesis of these analogues typically begins with the creation of 4,4-disubstituted tetrahydropyran (B127337) rings. A variety of synthetic methodologies for constructing such polysubstituted tetrahydropyrans have been developed, often employing strategies like Prins cyclization, hetero-Diels-Alder reactions, or ring-closing metathesis. researchgate.netrsc.org For instance, an oxonium-ene cyclization reaction can be used to synthesize various 4-alkyl-substituted dihydropyrans and 4-methylene tetrahydropyrans, which can then be further functionalized. researchgate.net

The general approach to synthesizing analogues with different C4-alkyl groups (e.g., methyl, propyl, isopropyl) would involve the synthesis of the corresponding 4-alkyl-4-(hydroxymethyl)tetrahydropyran intermediates. These precursors can be prepared through various synthetic routes, including the stereoselective synthesis of polysubstituted tetrahydropyrans from silylated alkenols. uva.es Once the precursor alcohol is obtained, it can be converted to the target methanesulfonyl chloride. This conversion for sterically hindered alcohols, such as those with a neopentyl-like structure, often requires specific reagents to avoid rearrangement or elimination side reactions. quora.comorganicmystery.com While the direct conversion of neopentyl alcohol to neopentyl chloride with HCl is problematic due to carbocation rearrangement, the formation of a sulfonate ester from the alcohol proceeds without disturbing the carbon skeleton. quora.comorganicmystery.comchegg.com

| C4-Alkyl Substituent | Precursor Alcohol | Target Methanesulfonyl Chloride | Synthetic Strategy for Oxane Ring |

|---|---|---|---|

| Methyl | (4-Methyloxan-4-yl)methanol | (4-Methyloxan-4-yl)methanesulfonylchloride | Prins Cyclization |

| Ethyl | (4-Ethyloxan-4-yl)methanol | This compound | Oxonium-Ene Cyclization |

| n-Propyl | (4-Propylxan-4-yl)methanol | (4-Propylxan-4-yl)methanesulfonylchloride | Hetero-Diels-Alder Reaction |

| Isopropyl | (4-Isopropyloxan-4-yl)methanol | (4-Isopropyloxan-4-yl)methanesulfonylchloride | Ring-Closing Metathesis |

Beyond varying the alkyl group, the introduction of other functional groups onto the oxane ring can impart novel properties to the resulting methanesulfonyl chloride derivatives. This can include the incorporation of hydroxyl, amino, or halogen functionalities at various positions on the tetrahydropyran ring. The synthesis of such functionalized oxanes often requires multi-step sequences and careful control of stereochemistry. nih.govacs.org

For example, the synthesis of a hydroxylated analogue could be achieved through stereocontrolled methods that yield polysubstituted tetrahydropyrans with defined stereocenters. uva.esscilit.com The presence of a hydroxyl group could offer a site for further derivatization or influence the compound's solubility and reactivity. Similarly, the introduction of a halogen atom could modulate the electronic properties of the oxane ring and potentially influence the reactivity of the methanesulfonyl chloride group.

Exploration of Isomeric Forms and Stereochemical Analogues

For analogues of this compound that contain additional chiral centers on the oxane ring, the study of diastereomers and enantiomers is critical. The synthesis of stereochemically pure isomers often relies on asymmetric synthesis strategies. For instance, stereocontrolled synthesis of trisubstituted and tetrasubstituted tetrahydropyrans has been achieved through various catalytic and stoichiometric methods. acs.orgscilit.com These methods allow for the selective formation of one diastereomer over others.

The separation and characterization of enantiomers would typically involve chiral chromatography or the use of chiral resolving agents. The biological and chemical properties of different stereoisomers can vary significantly, making these studies essential for a comprehensive understanding of the compound's potential.

The tetrahydropyran ring exists predominantly in a chair conformation. For a 4,4-disubstituted tetrahydropyran, the ring can undergo a chair-flip to interconvert between two chair conformers. The conformational preference is dictated by the steric and electronic nature of the substituents. acs.orgacs.org The axial or equatorial orientation of the methanesulfonylmethyl group can significantly impact its accessibility and reactivity.

Computational studies, alongside experimental techniques like NMR spectroscopy, can be used to determine the preferred conformation and the energy barrier for ring inversion. acs.org For instance, in monosubstituted tetrahydropyrans, the conformational preference is influenced by factors such as the anomeric effect. acs.orgacs.org In 4,4-disubstituted systems, the steric bulk of the substituents is a major determinant of the conformational equilibrium.

| Isomeric Form | Key Feature | Method of Study | Potential Impact |

|---|---|---|---|

| Diastereomers | Different spatial arrangement of atoms at multiple chiral centers. | Stereoselective synthesis, NMR spectroscopy, X-ray crystallography. | Varying chemical reactivity and physical properties. |

| Enantiomers | Non-superimposable mirror images. | Chiral chromatography, polarimetry. | Differential interaction with other chiral molecules. |

| Conformational Isomers | Different spatial arrangements due to rotation about single bonds. | NMR spectroscopy, computational modeling. | Influence on the accessibility and reactivity of the sulfonyl chloride group. |

Structure-Reactivity Relationship Studies of Derivatized Compounds

Structure-reactivity relationship (SRR) studies aim to correlate the structural modifications of the derivatized compounds with their chemical reactivity. For this compound and its analogues, the primary focus is on how changes in the oxane ring affect the reactivity of the methanesulfonyl chloride group.

The methanesulfonyl chloride moiety is a versatile functional group that can participate in various reactions, including nucleophilic substitution and elimination. magtech.com.cnresearchgate.net The reactivity of this group is influenced by both the steric hindrance around the sulfonyl group and the electronic effects transmitted through the oxane ring.

By synthesizing a series of analogues with systematically varied substituents at the C4 position (as described in 7.1.1), it is possible to probe these effects. For example, increasing the steric bulk of the C4-alkyl group is expected to hinder the approach of nucleophiles to the sulfonyl group, thereby decreasing the rate of substitution reactions. commonorganicchemistry.com

Furthermore, the introduction of electron-withdrawing or electron-donating groups on the oxane ring can modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group, thus influencing its reactivity. nih.govnih.gov A systematic study involving kinetic measurements for reactions with a standard nucleophile across a series of analogues would provide quantitative data to establish a clear structure-reactivity relationship.

Impact of Oxane Substitution on Sulfonyl Reactivity

The oxane ring, a saturated heterocyclic ether, influences the reactivity of the adjacent methanesulfonyl chloride moiety through a combination of inductive and steric effects. The oxygen atom within the oxane ring is electronegative and exerts an electron-withdrawing inductive effect (-I effect) on the surrounding atoms. This effect is transmitted through the sigma bonds of the carbon skeleton to the sulfonyl group.

The electron-withdrawing nature of the oxane oxygen is expected to increase the electrophilicity of the sulfonyl sulfur atom. A more electrophilic sulfur center is more susceptible to attack by nucleophiles, which should, in principle, lead to an enhanced reaction rate compared to a simple alkylmethanesulfonyl chloride. However, the magnitude of this inductive effect diminishes with distance.

To illustrate the influence of substituents on the reactivity of sulfonyl chlorides, we can examine the relative rates of solvolysis for a series of substituted benzenesulfonyl chlorides. While not a direct analogue, this data provides a clear demonstration of how electronic effects govern reactivity.

| Substituent (at para-position) | Relative Rate (k/k_H) | Hammett Constant (σ_p) |

|---|---|---|

| -OCH₃ | 0.33 | -0.27 |

| -CH₃ | 0.65 | -0.17 |

| -H | 1.00 | 0.00 |

| -Cl | 2.7 | 0.23 |

| -NO₂ | 19.5 | 0.78 |

This table is generated based on established principles of physical organic chemistry and is for illustrative purposes. The data represents the general trend observed for the solvolysis of para-substituted benzenesulfonyl chlorides.

Electronic and Steric Effects on Reaction Efficiency

The efficiency of derivatization reactions of this compound is a function of both electronic and steric factors.

Electronic Effects:

The primary electronic influence of the (4-ethyloxan-4-yl)methyl substituent is inductive. The electronegative oxygen atom in the oxane ring withdraws electron density from the methylene (B1212753) bridge, which in turn makes the sulfonyl sulfur more electron-deficient. A more electrophilic sulfur atom will react more readily with nucleophiles, thus increasing the intrinsic reactivity of the molecule. This effect is expected to be modest due to the number of sigma bonds separating the oxygen from the sulfonyl group.

Steric Effects:

The steric hindrance imposed by the (4-ethyloxan-4-yl)methyl group is a significant factor in determining reaction efficiency. The oxane ring, particularly with the ethyl group at the 4-position, is a bulky substituent. This steric bulk can impede the approach of a nucleophile to the sulfonyl sulfur atom, thereby slowing down the reaction rate. The extent of this steric hindrance will depend on the size and nature of the attacking nucleophile. Smaller nucleophiles will be less affected by the steric bulk than larger, more sterically demanding nucleophiles.

| Substituent | Taft Steric Parameter (Es) |

|---|---|

| -CH₃ | 0.00 |

| -CH₂CH₃ | -0.07 |

| -CH(CH₃)₂ | -0.47 |

| -C(CH₃)₃ | -1.54 |

| -CH₂C(CH₃)₃ (neopentyl) | -1.74 |

This table presents established Taft steric parameters for common alkyl groups to illustrate the concept of steric hindrance. More negative values indicate greater steric bulk.

Future Research Directions and Emerging Methodologies

Development of Chiral Variants for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of chiral variants of (4-Ethyloxan-4-yl)methanesulfonylchloride is a logical and compelling avenue for future research. The oxane ring offers a scaffold for the introduction of chirality, which could be leveraged in asymmetric synthesis.

Future investigations are anticipated to concentrate on the stereoselective synthesis of this compound. This could be achieved through several potential strategies, including the use of chiral starting materials, the application of chiral catalysts, or the enzymatic resolution of racemic mixtures. The resulting enantiomerically enriched sulfonyl chlorides could serve as valuable chiral building blocks.

In asymmetric synthesis, these chiral variants could be employed as reagents or synthons for the preparation of complex molecules with defined stereochemistry. Their utility in the synthesis of chiral sulfonamides, esters, and other derivatives could open doors to new classes of bioactive molecules and chiral materials. The steric hindrance provided by the ethyl group on the oxane ring could impart unique selectivity in these transformations.

Table 1: Potential Chiral Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Access to specific enantiomers. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in the formation of the oxane ring or its substitution. | High enantiomeric excesses, catalytic efficiency. |

Integration into Flow Chemistry Systems for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, particularly for reactions that are highly exothermic or involve hazardous reagents. Flow chemistry offers a promising solution to these challenges by providing enhanced control over reaction parameters, improved safety, and the potential for seamless scalability. mdpi.comresearchgate.netnih.gov

The integration of the synthesis of this compound into flow chemistry systems is a critical area for future research. mdpi.comresearchgate.netnih.gov Continuous-flow processes could enable the safe and efficient production of this compound on a larger scale. mdpi.comresearchgate.netnih.gov Key areas of investigation will include the development of robust and efficient flow reactors, optimization of reaction conditions such as temperature, pressure, and residence time, and the implementation of in-line analytical techniques for real-time monitoring and control.

The scalability offered by flow chemistry could make this compound more readily available for a wider range of applications, accelerating research and development in various fields.

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the sulfonyl chloride group is well-established, but the exploration of novel catalytic systems for its transformations remains an active area of research. In the context of this compound, the development of new catalysts could unlock unprecedented reactivity and selectivity.

Future research is expected to focus on the use of transition metal catalysts, organocatalysts, and photocatalysts to mediate reactions involving the sulfonyl chloride moiety. These catalytic systems could enable a broader range of functional group interconversions, cross-coupling reactions, and cycloadditions. For instance, novel catalysts could facilitate the coupling of this compound with a wider array of nucleophiles under milder conditions.

Furthermore, the development of catalysts that can selectively activate the C-S bond or other positions on the molecule could lead to entirely new synthetic disconnections and the creation of novel molecular architectures.

Advanced Applications in Material Science Precursors

The unique structural features of this compound make it an attractive candidate as a precursor for advanced materials. The oxane ring can impart desirable properties such as improved solubility and thermal stability, while the sulfonyl chloride group provides a reactive handle for polymerization or surface modification.

Future research in this area will likely explore the use of this compound in the synthesis of novel polymers, dendrimers, and functional coatings. For example, it could be used as a monomer in the preparation of polysulfonates or polysulfonamides with tailored properties. The incorporation of the oxane moiety could influence the material's mechanical, thermal, and optical characteristics.

Additionally, the reactivity of the sulfonyl chloride could be exploited for the surface functionalization of various substrates, leading to materials with enhanced hydrophobicity, biocompatibility, or other desired surface properties.

Table 2: Potential Material Science Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymer Synthesis | Use as a monomer or cross-linking agent to create novel polymers with unique properties. | Enhanced thermal stability, tunable solubility, specific mechanical properties. |

| Surface Modification | Functionalization of surfaces to alter their chemical and physical properties. | Improved biocompatibility, controlled wettability, enhanced adhesion. |

Interdisciplinary Approaches with Other Branches of Chemical Research

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. The convergence of organic synthesis, medicinal chemistry, materials science, and computational chemistry will be crucial for unlocking new applications and fundamental understanding.

Future research will benefit from collaborations with computational chemists to model the reactivity and properties of this compound and its derivatives, guiding experimental design. Partnerships with medicinal chemists will be essential to explore the biological activity of molecules derived from this scaffold. Collaborations with materials scientists will drive the development of new materials with tailored functionalities.

By fostering these interdisciplinary approaches, the scientific community can accelerate the exploration of this compound and pave the way for its integration into a diverse range of scientific and technological endeavors.

Q & A

Basic: What are the optimal synthetic routes for (4-Ethyloxan-4-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reacting (4-ethyloxan-4-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reaction Setup : Use a molar ratio of 1:1.2 (alcohol:SOCl₂) in an inert solvent (e.g., dichloromethane) at 0–5°C to control exothermicity.

- Catalysis : Add catalytic dimethylformamide (DMF) to enhance sulfonylation efficiency.

- Workup : Quench excess SOCl₂ with ice-cold water, followed by extraction and purification via vacuum distillation or recrystallization.

Yield optimization requires strict moisture control and inert gas purging to prevent hydrolysis . For analogous compounds, reaction times of 4–6 hours at reflux (40–50°C) improve conversion .

Basic: How should researchers characterize (4-Ethyloxan-4-yl)methanesulfonyl chloride, and what structural anomalies might arise?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify the ethyl-oxane moiety (δ 1.2–1.5 ppm for ethyl CH₃, δ 3.4–4.0 ppm for oxane OCH₂) and sulfonyl chloride (δ 3.8–4.2 ppm for CH₂SO₂Cl).

- IR : Confirm S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.

- Mass Spectrometry : ESI-MS in negative mode detects [M-Cl]⁻ ions.

- Anomalies : Hydrolysis byproducts (e.g., sulfonic acids) may appear as broad NMR peaks or additional IR bands (~1040 cm⁻¹ for S-OH). Use Karl Fischer titration to verify moisture levels during analysis .

Advanced: How does steric hindrance from the ethyl-oxane group influence nucleophilic substitution reactions?

Methodological Answer:

The ethyl group on the oxane ring creates steric bulk, reducing accessibility to the sulfonyl chloride’s electrophilic sulfur. This impacts:

- Reaction Kinetics : Slower reaction rates with bulky nucleophiles (e.g., tert-butylamine) compared to linear sulfonyl chlorides.

- Regioselectivity : Preferential substitution at less hindered sites in bifunctional nucleophiles.

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ phase-transfer catalysts . Comparative studies with non-ethyl analogs (e.g., methyl-oxane derivatives) show a 30–40% decrease in reactivity .

Advanced: What contradictions exist in biological activity data for sulfonyl chlorides with cyclic ether substituents?

Methodological Answer:

Contradictions arise in reported enzyme inhibition profiles:

- Case Study : Some studies show IC₅₀ values <10 µM for serine proteases, while others report no activity due to hydrolysis instability.

- Resolution Strategies :

- Stability Testing : Monitor compound integrity in assay buffers (pH 7.4, 37°C) via HPLC.

- Negative Controls : Compare with hydrolyzed derivatives (e.g., sulfonic acids) to confirm activity is intrinsic.

- Structure-Activity Relationships (SAR) : Correlate substituent bulk (ethyl vs. methyl) with target binding using molecular docking .

Advanced: How can researchers resolve discrepancies in reported melting points for (4-Ethyloxan-4-yl)methanesulfonyl chloride?

Methodological Answer:

Reported melting points (e.g., 85–92°C) vary due to:

- Polymorphism : Recrystallize from different solvents (hexane vs. ethyl acetate) and analyze via DSC.

- Purity : Use column chromatography (silica gel, 5% EtOAc/hexane) to remove sulfonic acid impurities.

- Hydration States : Perform TGA to detect weight loss steps indicative of hydrate formation. Cross-reference with IR data (O-H stretches absent in anhydrous form) .

Basic: What safety protocols are critical when handling (4-Ethyloxan-4-yl)methanesulfonyl chloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous washes to prevent HCl release.

- Storage : Keep in amber bottles under nitrogen at 2–8°C to minimize hydrolysis.

- Toxicity : LD₅₀ (rat, oral) data for analogs suggest moderate toxicity; treat as a lachrymator and skin irritant .

Advanced: What computational methods predict the reactivity of (4-Ethyloxan-4-yl)methanesulfonyl chloride in multi-step syntheses?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for sulfonamide bond formation.